Methyl 4-propionylbenzoate
Overview
Description
Methyl 4-propionylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a propionyl group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-propionylbenzoate can be synthesized through the esterification of 4-propionylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the propionyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-carboxybenzoic acid derivatives.
Reduction: Formation of 4-propionylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Scientific Research Applications
Methyl 4-propionylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-propionylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propionyl group and ester functionality allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid with methanol, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester of benzoic acid, with a propyl group.
Biological Activity
Methyl 4-propionylbenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 192.21 g/mol. The compound features a propionyl group attached to a benzoate structure, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Klebsiella pneumoniae | 16 µg/mL |
Acinetobacter baumannii | 128 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially against multi-drug resistant strains.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies conducted on various cancer cell lines revealed that the compound can inhibit cell proliferation and induce apoptosis. The following table summarizes the results from recent studies:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 25 | Inhibition of PI3K/Akt signaling pathway |
The anticancer activity is attributed to the compound's ability to modulate key signaling pathways involved in cell growth and survival.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Apoptosis Induction: this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound effectively reduced bacterial load in vitro, supporting its potential use as a topical antimicrobial agent. -
Anticancer Activity in Human Cell Lines:
Another research project examined the effects of this compound on human breast cancer cells (MCF-7). The findings showed a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer treatment.
Properties
IUPAC Name |
methyl 4-propanoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFQWZCJVDZOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-40-3 | |
Record name | methyl 4-propanoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 4-propionylbenzoate in the synthesis of 10-ethyl-5-methyl-5,10-dideazaaminopterin?
A1: this compound serves as a crucial reactant in the Wittig condensation reaction, a key step in synthesizing 10-ethyl-5-methyl-5,10-dideazaaminopterin (12a) []. In this reaction, the tributylphosphorane derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine (7a) reacts with this compound. This forms the intermediate compound 8a, which is then further modified to eventually yield the target compound 12a [].
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